vanadium triisobutoxide oxide

Description

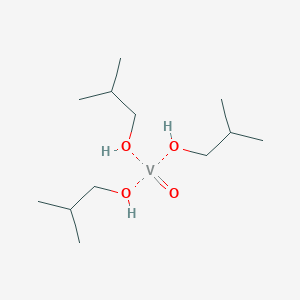

Vanadium triisobutoxide oxide (C${12}$H${27}$O$_4$V), also known as vanadium oxide triisobutoxide or tris(isobutyl) vanadate, is an organovanadium compound with the CAS number 19120-62-8 . It is a pale yellow liquid with an alcohol-like odor and a molecular weight of 298.3 g/mol . Structurally, it consists of a vanadium center coordinated by three isobutoxide ligands and an oxide group.

Properties

IUPAC Name |

2-methylpropan-1-ol;oxovanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H10O.O.V/c3*1-4(2)3-5;;/h3*4-5H,3H2,1-2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMNFHBVFGQLCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO.CC(C)CO.CC(C)CO.O=[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O4V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066456 | |

| Record name | Vanadium, tris(2-methyl-1-propanolato)oxo-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tri-isobutyl vanadate appears as a pale yellow liquid with an alcohol-like odor. Corrosive. Contact may severely irritate skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Pale yellow liquid with an odor like isobutanol; [Akzo Nobel MSDS] | |

| Record name | TRI-ISOBUTYL VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/23016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triisobutyl vanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19120-62-8 | |

| Record name | TRI-ISOBUTYL VANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/23016 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadium, tris(2-methyl-1-propanolato)oxo-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019120628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium, tris(2-methyl-1-propanolato)oxo-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium, tris(2-methyl-1-propanolato)oxo-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-methylpropan-1-olato)oxovanadium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Precursor Formation and Annealing

VEG is synthesized by refluxing VO(OiPr)₃ in ethylene glycol at 160°C. Subsequent annealing under varied conditions determines the final oxide:

-

V₂O₃: Annealing at 600°C under 5% H₂/95% N₂.

-

VO₂: Heating at 450°C in argon.

Advantages:

Direct Alkoxide Synthesis

While the provided sources focus on VO(OiPr)₃ applications, its synthesis is inferred from organometallic practices. Vanadium oxytrichloride (VOCl₃) reacts with sodium isopropoxide in anhydrous conditions:

This reaction requires inert atmospheres and rigorous moisture exclusion to prevent hydrolysis.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

vanadium triisobutoxide oxide, undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of vanadium.

Reduction: It can be reduced to lower oxidation states, often involving the loss of the oxo ligand.

Substitution: The 2-methyl-1-propanolato ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Ligand substitution reactions can be carried out using various alcohols or amines under reflux conditions.

Major Products Formed

Oxidation: Higher oxidation state vanadium compounds.

Reduction: Lower oxidation state vanadium compounds.

Substitution: New vanadium complexes with different ligands.

Scientific Research Applications

vanadium triisobutoxide oxide, has several scientific research applications, including:

Catalysis: It is used as a catalyst in organic synthesis reactions, particularly in oxidation and polymerization reactions.

Material Science: The compound is utilized in the preparation of vanadium-based materials with unique electronic and magnetic properties.

Biological Studies: It is studied for its potential biological activity, including its effects on enzyme inhibition and activation.

Mechanism of Action

The mechanism of action of vanadium, tris(2-methyl-1-propanolato)oxo-, (T-4)-, involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor or activator of various enzymes, including phosphatases and kinases. The oxo ligand plays a crucial role in these interactions by coordinating with the active sites of the enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Vanadium Compounds

The following table compares vanadium triisobutoxide oxide with structurally or functionally related vanadium compounds:

Structural and Functional Differences

- Vanadium Pentoxide (V$2$O$5$) : Unlike this compound, V$2$O$5$ is a binary metal oxide with a layered structure. It is the most stable vanadium oxide, widely used in industrial catalysis (e.g., sulfuric acid production) due to its redox activity . Its solid-state properties make it unsuitable for solution-based processes like sol-gel synthesis, where alkoxides like triisobutoxide oxide are preferred .

- Vanadium(III) Oxide (V$2$O$3$) : A refractory solid with metallic conductivity, V$2$O$3$ is primarily used in alloys and ceramics. Its insolubility in water contrasts sharply with the hydrolytic reactivity of this compound .

- Vanadium(V) Oxytriisopropoxide (VTIP) : Structurally analogous to triisobutoxide oxide but with isopropoxide ligands. VTIP is more volatile and flammable, making it riskier to handle but useful in vapor-phase thin-film deposition .

- Vanadium(V) Trichloride Oxide (VOCl$3$) : A chlorinated derivative, VOCl$3$ hydrolyzes exothermically in water, releasing HCl. Its applications in organic synthesis differ significantly from the alkoxides’ roles in materials science .

Reactivity and Catalytic Behavior

Biological Activity

Vanadium triisobutoxide oxide (VTBO) is a vanadium compound that has garnered attention due to its diverse biological activities. This article explores the biological implications of VTBO, including its mechanisms of action, potential therapeutic applications, and associated case studies.

Overview of Vanadium Compounds

Vanadium exists in various oxidation states, primarily +2 to +5, with each state exhibiting distinct biological activities. VTBO, specifically, is a vanadium(V) compound that has shown promise in several biological contexts, including anticancer, antiviral, and antibacterial activities. The biological effects of vanadium compounds are often mediated through the generation of reactive oxygen species (ROS) and lipid peroxidation (LPO), which can lead to both protective and damaging effects on cells.

1. Reactive Oxygen Species (ROS) Generation:

Vanadium compounds can induce oxidative stress by generating ROS. This process is crucial as ROS can lead to cellular damage but also play roles in signaling pathways that may promote cell survival or apoptosis depending on the context .

2. Lipid Peroxidation (LPO):

LPO is a significant process influenced by vanadium compounds. It involves the oxidative degradation of lipids, leading to cell membrane damage and altered cellular functions. Studies indicate that VTBO can either exacerbate LPO under certain conditions or provide protective effects against oxidative damage by modulating antioxidant enzyme activity .

Anticancer Properties

Research indicates that vanadium compounds, including VTBO, exhibit anticancer properties. For instance:

- In Vitro Studies: Vanadium complexes have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Mechanism: These effects are often linked to the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Antiviral and Antibacterial Effects

Vanadium compounds have demonstrated antiviral and antibacterial activities:

- Antiviral Activity: Some studies suggest that VTBO can inhibit viral replication through mechanisms involving interference with viral enzymes or host cell signaling pathways.

- Antibacterial Activity: VTBO has shown effectiveness against certain bacterial strains by disrupting bacterial cell membranes and inhibiting metabolic processes .

Case Studies

Case Study 1: Anticancer Effects in Animal Models

A study investigated the effects of VTBO on tumor growth in Wistar rats. The results indicated a significant reduction in tumor size when treated with VTBO compared to control groups. The mechanism was attributed to increased ROS production leading to enhanced apoptosis in tumor cells .

Case Study 2: Protective Effects Against Oxidative Stress

In another study focusing on diabetic rats, treatment with VTBO resulted in decreased levels of oxidative stress markers and improved antioxidant enzyme activity. This suggests a protective role for VTBO against oxidative damage in metabolic disorders .

Data Table: Summary of Biological Activities of this compound

Q & A

Q. Table 1: Key Properties of this compound-Derived Catalysts

Q. Table 2: Common Contradictions in Characterization Data

Critical Research Gaps

- Synthesis Reproducibility : Batch-to-batch variability in alkoxide precursor synthesis remains unresolved, necessitating standardized protocols .

- Composite Design : Optimal partners (e.g., carbon matrices, metal oxides) for this compound in energy devices are underexplored .

- In-situ Stability : Long-term structural integrity under operando conditions (e.g., acidic electrolytes, high temperatures) requires further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.